TMRM

Description

Properties

IUPAC Name |

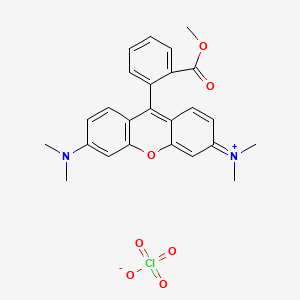

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O3.ClHO4/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;2-1(3,4)5/h6-15H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYWPQMAWCYNGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471905 | |

| Record name | TMRM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115532-50-8 | |

| Record name | TMRM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylrhodamine Methyl Ester Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Principles of TMRM Mitochondrial Staining

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanism of Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye widely utilized for the assessment of mitochondrial membrane potential (ΔΨm). It delves into the underlying principles of its function, experimental applications, and data interpretation, offering a technical resource for researchers in cellular biology, neuroscience, and drug discovery.

Core Principle: Nernstian Distribution

Tetramethylrhodamine, methyl ester (this compound) is a cell-permeant, lipophilic, and cationic fluorescent dye that serves as a dynamic and quantitative reporter of mitochondrial membrane potential (ΔΨm).[1][2] Its mechanism of action is fundamentally linked to the electrochemical gradient across the inner mitochondrial membrane.[1] In healthy, respiring cells, the mitochondrial electron transport chain actively pumps protons (H+) from the mitochondrial matrix into the intermembrane space.[3][4] This process establishes a significant electrochemical gradient, making the mitochondrial matrix negatively charged relative to the cytosol, typically ranging from -150 to -180 mV.[1]

This negative potential drives the accumulation of the positively charged this compound molecules from the cytoplasm into the mitochondrial matrix.[1][5] The distribution of this compound across the mitochondrial membrane follows the Nernst equation, meaning the concentration of the dye inside the mitochondria is proportional to the magnitude of the membrane potential.[6][7] Consequently, healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence due to the high concentration of this compound within these organelles.[8][9][10] Conversely, a loss of mitochondrial membrane potential (depolarization), often an early indicator of apoptosis or cellular stress, prevents this compound accumulation.[5][8][9][10] This results in a diminished or diffuse fluorescent signal as the dye redistributes throughout the cell.[8][9][10]

Modes of this compound Application: Quenching vs. Non-Quenching

The experimental application of this compound can be broadly categorized into two modes, distinguished by the concentration of the dye used. The choice between these modes is critical as it dictates the experimental setup and data interpretation.[2]

-

Non-Quenching Mode: This is the more common mode and utilizes low nanomolar concentrations of this compound (typically 5-50 nM).[1][2][11][12] At these concentrations, the fluorescence intensity is directly proportional to the dye's concentration within the mitochondria.[11] Therefore, a decrease in mitochondrial fluorescence directly correlates with mitochondrial depolarization.[2][12] This mode is ideal for quantitatively comparing ΔΨm between different cell populations or assessing gradual changes over time.[7][13]

-

Quenching Mode: This mode employs higher this compound concentrations (>50-100 nM), causing the dye to accumulate in the mitochondrial matrix to such an extent that it forms aggregates, leading to self-quenching of its fluorescence.[1][12][14] In this state, a rapid depolarization event causes a transient increase in the whole-cell fluorescence signal.[12][14][15] This occurs because the dye is released from the quenched environment of the matrix into the cytoplasm, where it becomes unquenched and fluoresces brightly.[12][14] This mode is particularly sensitive for detecting small, rapid changes in ΔΨm.[14]

Quantitative Data Presentation

For accurate and reproducible experimental design, a clear understanding of this compound's properties and recommended usage parameters is crucial. The following tables summarize key quantitative data for this compound.

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Peak Excitation | 548 nm | [1][16][17] |

| Peak Emission | 573 - 574 nm | [1][16][17] |

| Recommended Laser Line | 561 nm | [1][18] |

| Recommended Emission Filter | TRITC / RFP Filter Set (e.g., 585/40 BP) | [1][16] |

| Molecular Formula | C₂₅H₂₅N₂O₃ · ClO₄ | [16] |

| Molecular Weight | 512.9 g/mol | [16] |

Table 2: Recommended this compound Concentrations for Different Applications

| Application Mode | Typical Concentration Range | Purpose | Reference(s) |

| Non-Quenching Mode | |||

| Fluorescence Microscopy | 20 - 200 nM | To directly correlate fluorescence intensity with ΔΨm. A decrease in fluorescence indicates depolarization. | [11][19] |

| Flow Cytometry | 20 - 400 nM | To quantify cell populations with high vs. low ΔΨm. | [19][20] |

| Live-Cell Imaging | 5 - 50 nM | For dynamic studies of ΔΨm changes over time. | [2][11] |

| Quenching Mode | |||

| Live-Cell Imaging | >50 - 200 nM | To detect rapid, transient changes in ΔΨm. Depolarization causes a transient increase in fluorescence. | [1][12] |

Table 3: Typical Experimental and Imaging Parameters

| Parameter | Value / Recommendation | Reference(s) |

| Incubation Time | 20 - 45 minutes | [1][11][16] |

| Incubation Temperature | 37°C | [1][9][16] |

| Solvent for Stock Solution | Anhydrous DMSO | [9][11][16] |

| Imaging Method | Confocal Microscopy, Fluorescence Microscopy, Flow Cytometry, Plate Reader | [1][16][19] |

| Positive Control (Depolarization) | FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | [3][4][11] |

| Negative Control | Untreated Cells | [19] |

| Efflux Pump Inhibitors | Verapamil, Cyclosporin H | [3][21][22] |

Visualization of Pathways and Workflows

Visualizing the underlying mechanisms and experimental procedures can significantly enhance understanding. The following diagrams illustrate the core concepts of this compound's action and its application in experimental settings.

Caption: this compound accumulates in polarized mitochondria, driven by the negative membrane potential (ΔΨm).

Caption: A generalized workflow for assessing mitochondrial membrane potential using this compound.

Experimental Protocols

Protocol 1: this compound Staining for Fluorescence Microscopy

This protocol provides a general procedure for staining live adherent cells with this compound for analysis by fluorescence microscopy. Optimization of this compound concentration and incubation time is recommended for each cell type.[11]

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips.

-

This compound powder or stock solution in DMSO (e.g., 10 mM).[9][11]

-

Anhydrous DMSO.

-

Complete cell culture medium (phenol red-free medium is recommended for imaging to reduce background).

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[3]

-

FCCP stock solution (e.g., 10 mM in DMSO) for positive control.

-

Fluorescence microscope equipped with a TRITC/RFP filter set.[16]

Procedure:

-

Reagent Preparation:

-

Prepare a 100 µM this compound intermediate stock solution by diluting a 10 mM stock 1:100 in DMSO.[16] This can be stored at -20°C, protected from light.[9][16]

-

Prepare a fresh 1X this compound staining solution by diluting the 100 µM stock into pre-warmed (37°C) cell culture medium. For a final concentration of 100 nM, add 1 µL of 100 µM this compound to 1 mL of medium. The optimal concentration typically ranges from 20-200 nM.[11][16]

-

-

Cell Staining:

-

Washing (Optional but Recommended):

-

Gently remove the staining solution.

-

Wash the cells 1-3 times with pre-warmed PBS or imaging buffer to remove background fluorescence.[9]

-

After the final wash, add fresh pre-warmed imaging buffer or phenol (B47542) red-free medium to the cells.

-

-

Imaging:

-

Immediately transfer the cells to the microscope stage.

-

Using a TRITC or RFP filter set, acquire images. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[6][11]

-

For a positive control, acquire a baseline image, then add FCCP (final concentration 1-5 µM) to the cells and image again after 5-10 minutes. A significant decrease in mitochondrial fluorescence confirms the signal is dependent on ΔΨm.[11]

-

Protocol 2: this compound Staining for Flow Cytometry

This protocol outlines the steps for staining suspension or trypsinized adherent cells for quantitative analysis of ΔΨm by flow cytometry.

Materials:

-

Cell suspension (at least 2 million cells).[3]

-

This compound stock solution in DMSO.

-

Complete cell culture medium or HBSS with 10 mM HEPES.[3]

-

FACS tubes.

-

FCCP stock solution.

-

Efflux pump inhibitor (e.g., Verapamil or Cyclosporin H) is highly recommended, especially for stem cells or cancer cell lines.[3][22]

-

Flow cytometer with appropriate laser (e.g., 488 nm or 561 nm) and emission filters (e.g., ~575/25 nm).[16]

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in culture medium or buffer.

-

For each condition, aliquot 300,000 to 500,000 cells into a FACS tube.[3] Prepare separate tubes for unstained controls, this compound-stained samples, and FCCP-treated positive controls.

-

-

Inhibitor Co-incubation (Recommended):

-

Staining:

-

Prepare the 1X this compound staining solution in the same medium used for cell suspension (including the efflux pump inhibitor if used). A final concentration of 20-100 nM is a good starting point.[3]

-

Add the staining solution to the cells.

-

Incubate for 20-30 minutes at 37°C, protected from light.[3]

-

-

Control Preparation:

-

For the positive control for depolarization, take a tube of stained cells and add FCCP to a final concentration of 2-5 µM. Incubate for 5-10 minutes prior to analysis.[3] This population should exhibit a significant shift to lower fluorescence intensity.

-

-

Analysis:

-

Analyze the samples on the flow cytometer without washing, if possible, to maintain equilibrium. If background is high, a gentle wash with buffer may be performed.

-

Gate on the live cell population using forward and side scatter.

-

Record the this compound fluorescence, typically in the PE or a similar channel.

-

Compare the geometric mean fluorescence intensity (gMFI) of your experimental samples to the fully depolarized FCCP control to quantify changes in ΔΨm.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 9. sc.edu [sc.edu]

- 10. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (this compound) | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. benchchem.com [benchchem.com]

- 22. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Energetic State of Mitochondria: A Technical Guide to Measuring Membrane Potential with TMRM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye pivotal for the quantitative assessment of mitochondrial membrane potential (ΔΨm). We will delve into the core principles of its mechanism, provide detailed experimental protocols for its application in fluorescence microscopy and flow cytometry, and explore its utility in dissecting key signaling pathways.

The Core Principle: this compound and the Nernstian Distribution

Tetramethylrhodamine, methyl ester (this compound) is a cell-permeant, lipophilic cationic dye that serves as a robust and dynamic reporter of mitochondrial membrane potential.[1] Its function is intrinsically linked to the electrochemical gradient established across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space. This action generates a substantial negative charge within the matrix, typically ranging from -150 to -180 mV.[1] This negative potential acts as a powerful electrophoretic driving force, causing the positively charged this compound to accumulate within the mitochondrial matrix.

The distribution of this compound across the inner mitochondrial membrane follows the Nernst equation, which dictates that the concentration of the dye inside the mitochondria is exponentially proportional to the membrane potential.[2] Consequently, changes in ΔΨm lead to a redistribution of this compound, which can be quantified by measuring its fluorescence intensity. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and a key event in the intrinsic apoptotic pathway, results in the release of this compound from the mitochondria into the cytoplasm, leading to a decrease in mitochondrial fluorescence.[3][4]

This compound can be utilized in two primary modes:

-

Non-Quenching Mode: At low nanomolar concentrations (typically 5-50 nM), the fluorescence intensity of this compound is directly proportional to its concentration within the mitochondria.[5] In this mode, a decrease in ΔΨm results in a decrease in mitochondrial fluorescence. This approach is highly sensitive for detecting subtle or gradual changes in membrane potential.[5]

-

Quenching Mode: At higher concentrations (>50-100 nM), this compound accumulates in the mitochondrial matrix to such an extent that it forms aggregates, leading to self-quenching of its fluorescence.[5] A rapid depolarization of the mitochondrial membrane causes a sudden release of this compound into the cytoplasm, resulting in de-quenching and a transient increase in fluorescence. This mode is particularly useful for detecting rapid and substantial changes in ΔΨm.[5]

Quantitative Data Summary

For accurate and reproducible experimental design, a clear understanding of this compound's properties and recommended usage parameters is crucial. The following tables summarize key quantitative data for this compound.

| Parameter | Value | Notes |

| Excitation Maximum | ~548-552 nm | Can be effectively excited by standard laser lines (e.g., 561 nm). |

| Emission Maximum | ~573-575 nm | Detected using a standard TRITC/RFP filter set.[6] |

| Molecular Weight | ~501.9 g/mol | |

| Solvent | Anhydrous DMSO | DMSO facilitates the entry of organic molecules into tissues.[3] |

| Stock Solution Concentration | 1-10 mM | A common stock concentration is 1 mM or 10 mM.[3] |

| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles and protect from light.[3] |

| Stability | Up to 6 months at -20°C | For optimal performance, use within one month.[3] |

| Application | Recommended Working Concentration | Incubation Time | Incubation Temperature |

| Fluorescence Microscopy (Non-Quenching) | 20-200 nM[3] | 15-45 minutes[3] | 37°C[3] |

| Flow Cytometry | 20-400 nM[3] | 15-30 minutes[3] | 37°C[4] |

| Microplate Reader | 200-1000 nM | 15-30 minutes | 37°C |

Experimental Protocols

Protocol 1: this compound Staining for Fluorescence Microscopy (Non-Quenching Mode)

This protocol is suitable for visualizing and quantifying relative changes in mitochondrial membrane potential in adherent cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (1 mM in anhydrous DMSO)

-

Pre-warmed complete cell culture medium or a suitable imaging buffer (e.g., HBSS)

-

Phosphate-Buffered Saline (PBS)

-

(Optional) FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) for positive control of depolarization (10 mM stock in DMSO)

-

(Optional) Oligomycin for positive control of hyperpolarization (10 mg/mL stock in DMSO)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Working Solution Preparation: Prepare a fresh this compound working solution by diluting the stock solution in pre-warmed culture medium to a final concentration of 20-200 nM. For example, add 1 µL of 1 mM this compound stock to 5 mL of medium for a 200 nM solution.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[3]

-

Washing: Gently aspirate the this compound-containing medium and wash the cells twice with pre-warmed imaging buffer.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a TRITC/RFP filter set (Excitation: ~548 nm, Emission: ~573 nm).

-

(Optional) Controls:

-

Depolarization (Positive Control): After baseline imaging, add FCCP to a final concentration of 1-10 µM and acquire images to observe the decrease in this compound fluorescence.

-

Hyperpolarization (Positive Control): After baseline imaging, add Oligomycin to a final concentration of 1-5 µg/mL and acquire images to observe an increase in this compound fluorescence.

-

-

Data Analysis: Quantify the mean fluorescence intensity of mitochondrial regions of interest (ROIs) over time or between different treatment groups.

Protocol 2: this compound Staining for Flow Cytometry

This protocol is designed for the quantitative analysis of mitochondrial membrane potential in a cell population.

Materials:

-

Suspension or adherent cells

-

This compound stock solution (1 mM in anhydrous DMSO)

-

Cell culture medium or PBS

-

FACS tubes

-

(Optional) FCCP (10 mM stock in DMSO)

-

(Optional) A viability dye to exclude dead cells

Procedure:

-

Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in culture medium or PBS.[4]

-

Working Solution Preparation: Prepare a fresh this compound working solution by diluting the stock solution in culture medium to a final concentration of 20-400 nM.

-

Cell Staining: Add the this compound working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3]

-

(Optional) Positive Control: For a positive control, add FCCP to a final concentration of 1-10 µM during the last 5-10 minutes of incubation.[4]

-

(Optional) Washing: To reduce background fluorescence, cells can be washed once with PBS. Centrifuge the cells and resuspend them in fresh PBS.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser for excitation (e.g., 561 nm) and an emission filter suitable for PE or TRITC (e.g., ~585/16 nm).[4]

-

Data Analysis: Gate on the live cell population and analyze the geometric mean fluorescence intensity of the this compound signal. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Visualizing the Molecular Mechanism and Cellular Processes

To further elucidate the principles and applications of this compound, the following diagrams illustrate the core mechanism of action, experimental workflows, and its role in key signaling pathways.

Mechanism of this compound Action

Mechanism of this compound Accumulation in Healthy Mitochondria.

Experimental Workflow for this compound-based Membrane Potential Measurement

General Experimental Workflow for this compound Assay.

This compound in the Context of Apoptosis Signaling

Role of this compound in Monitoring Apoptosis.

This compound in the Assessment of Cellular Metabolism and Autophagy

Mitochondrial membrane potential is a critical indicator of cellular metabolic state. Highly active mitochondria, characteristic of cells relying on oxidative phosphorylation, maintain a high ΔΨm. Conversely, a shift towards glycolysis (the Warburg effect in cancer cells) can be associated with alterations in ΔΨm.

Autophagy, particularly the selective degradation of mitochondria (mitophagy), is a crucial cellular quality control mechanism. Damaged or depolarized mitochondria are targeted for removal by the autophagic machinery. This compound can be used to identify mitochondria with low ΔΨm that are subsequently targeted for mitophagy.

This compound in Metabolism and Mitophagy Assessment.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals seeking to investigate mitochondrial function and overall cellular health. Its ability to provide a quantitative measure of mitochondrial membrane potential allows for the detailed study of cellular bioenergetics, apoptosis, and other critical signaling pathways. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to gain valuable insights into the intricate workings of the cell.

References

- 1. Estimation of the Mitochondrial Membrane Potential Using Fluorescence Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondria regulate autophagy by conserved signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (this compound) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to TMRM Fluorescence: Quenching vs. Non-Quenching Modes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye widely used for the assessment of mitochondrial membrane potential (ΔΨm). A critical determinant of cellular health and function, ΔΨm is a key indicator in a multitude of research areas, including apoptosis, cancer biology, and neurodegenerative diseases. This document elucidates the core principles of this compound fluorescence, detailing the mechanisms and applications of its two primary operational modes: quenching and non-quenching. By offering detailed experimental protocols, quantitative data summaries, and visual aids, this guide aims to equip researchers with the knowledge to effectively design, execute, and interpret experiments using this compound.

Core Principles of this compound Action

This compound is a cell-permeant, lipophilic cationic dye that accumulates in the mitochondrial matrix, driven by the highly negative mitochondrial membrane potential (typically -150 to -180 mV).[1] In healthy, respiring cells, the electron transport chain actively pumps protons out of the matrix, creating this electrochemical gradient.[1] The extent of this compound accumulation is directly proportional to the magnitude of the ΔΨm, a relationship described by the Nernst equation.[1][2] Consequently, changes in mitochondrial health and function that affect ΔΨm can be monitored by observing changes in this compound fluorescence.

A key characteristic of this compound is its ability to be used in two distinct modes—non-quenching and quenching—which are determined by the concentration of the dye used.[3][4][5]

-

Non-Quenching Mode: At low nanomolar concentrations, this compound molecules accumulate in the mitochondria without significant self-quenching. In this mode, the fluorescence intensity is directly proportional to the dye concentration within the mitochondria. Therefore, a higher ΔΨm results in greater this compound accumulation and a brighter fluorescent signal. Conversely, mitochondrial depolarization leads to the leakage of this compound from the mitochondria into the cytoplasm, resulting in a decrease in mitochondrial fluorescence intensity.[3][4] This mode is highly sensitive for detecting subtle or real-time changes in ΔΨm.[3][5]

-

Quenching Mode: At higher concentrations, this compound accumulates to such a high degree within the mitochondrial matrix that the dye molecules form aggregates, leading to self-quenching of their fluorescence.[3][4][5] In this state, the mitochondria of healthy, highly polarized cells will appear less bright than they would at lower concentrations. When mitochondrial depolarization occurs, this compound is released from the mitochondria, causing the aggregates to dissociate and the dye to become "de-quenched." This results in a transient increase in fluorescence.[4][5] This mode is particularly useful for detecting rapid and significant changes in ΔΨm.[6]

Data Presentation: Quantitative Parameters for this compound Usage

The selection of this compound concentration is paramount in determining the operational mode of the assay. The following tables summarize key quantitative data for the use of this compound.

| Application Mode | Typical Concentration Range | Purpose |

| Non-Quenching Mode | 5 - 50 nM[3][4] | To directly correlate this compound fluorescence intensity with ΔΨm. A decrease in fluorescence indicates depolarization.[1] |

| Quenching Mode | >50 - 100 nM[1][4] | To detect rapid changes in ΔΨm. Depolarization leads to a transient increase in fluorescence as the dye de-quenches.[1] |

| Parameter | Value |

| Incubation Time | 20 - 45 minutes[1] |

| Incubation Temperature | 37°C[1] |

| Imaging Methods | Confocal Microscopy, Fluorescence Microscopy, Flow Cytometry[1] |

| Excitation/Emission Maxima | ~548/573 nm[7][8] |

Mandatory Visualizations

The following diagrams illustrate the core concepts of this compound's mechanism of action, experimental workflows, and its application in studying signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound Assay Kit (Mitochondrial Membrane Potential) (ab228569) | Abcam [abcam.com]

An In-depth Technical Guide to TMRM for Assessing Mitochondrial Health

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a cornerstone of numerous pathologies and a critical area of investigation in drug development. The mitochondrial membrane potential (ΔΨm) is a primary indicator of mitochondrial health and cellular viability.[1][2] Tetramethylrhodamine, methyl ester (TMRM) is a fluorescent, cell-permeant, cationic dye widely used for the dynamic and quantitative assessment of ΔΨm.[3][4][5] This guide provides a comprehensive technical overview of the core principles of this compound, its chemical properties, detailed experimental protocols for its use in fluorescence microscopy and flow cytometry, and guidance on data interpretation.

Core Principles: The Nernstian Distribution of this compound

The mechanism of this compound is based on the Nernst equation, which describes the distribution of an ion across a permeable membrane.[6][7]

-

Electrochemical Gradient: In healthy, respiring cells, the electron transport chain actively pumps protons out of the mitochondrial matrix, creating a substantial negative electrochemical gradient of approximately -150 to -180 mV across the inner mitochondrial membrane.[3][6]

-

Cationic Accumulation: this compound is a lipophilic, positively charged (cationic) molecule.[3][6] This positive charge drives its accumulation from the cytoplasm into the negatively charged mitochondrial matrix.[2][5][6]

-

Fluorescence as a Proxy for ΔΨm: The concentration of this compound within the mitochondria is directly proportional to the magnitude of the ΔΨm.[8] Therefore, the intensity of this compound fluorescence serves as a reliable reporter of mitochondrial health. A decrease in ΔΨm (depolarization), often an early hallmark of apoptosis or mitochondrial dysfunction, results in the release of this compound from the mitochondria into the cytoplasm, leading to a decrease in localized mitochondrial fluorescence.[2][4][5]

// Positioning nodes TMRM_out -> Extracellular [style=invis]; TMRM_cyto [pos="2.5,1.5!"]; Matrix -> TMRM_mito [style=invis]; } this compound passively enters the cell and accumulates in the mitochondrial matrix driven by the ΔΨm.

Quantitative Data & Properties

For accurate and reproducible experimental design, a clear understanding of this compound's properties and recommended usage parameters is crucial. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Reference(s) |

|---|---|---|

| Full Name | Tetramethylrhodamine, Methyl Ester | [3][6] |

| Molecular Formula | C₂₅H₂₅ClN₂O₃ | [5] |

| Molecular Weight | ~436.93 g/mol | [5] |

| Excitation Max. | ~548-552 nm | [2][5][9] |

| Emission Max. | ~573-574 nm | [2][5][9] |

| Solubility | Soluble in DMSO and ethanol (B145695) |[5] |

Table 2: Recommended Working Concentrations & Conditions

| Application | Mode | Concentration Range | Incubation Time | Incubation Temp. | Reference(s) |

|---|---|---|---|---|---|

| Fluorescence Microscopy | Non-Quenching | 5 - 50 nM | 15 - 45 minutes | 37°C | [3][4][8][10] |

| Flow Cytometry | Non-Quenching | 20 - 400 nM | 15 - 30 minutes | 37°C | [4][11] |

| Rapid ΔΨm Changes | Quenching | >50 - 100 nM | Determined empirically | 37°C |[3][12] |

Table 3: Comparison of this compound Operating Modes

| Mode | Principle | Signal Interpretation upon Depolarization | Best For |

|---|---|---|---|

| Non-Quenching | Low this compound concentration (e.g., 5-50 nM) avoids self-quenching. Fluorescence is directly proportional to dye concentration.[8][13] | Decrease in mitochondrial fluorescence as this compound is released into the cytoplasm.[2][3] | Steady-state measurements, comparing different cell populations, and detecting subtle changes in ΔΨm.[10][13] |

| Quenching | High this compound concentration (>50-100 nM) causes the dye to aggregate and self-quench its fluorescence inside healthy mitochondria.[8][12][13] | Transient increase in fluorescence as this compound is released, de-aggregates, and de-quenches.[3][13] | Detecting rapid, transient changes in ΔΨm.[3][12] |

Detailed Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

This compound Stock Solution (e.g., 1 mM): this compound is typically supplied as a solid.[14] To prepare a 1 mM stock solution, dissolve the appropriate amount in anhydrous DMSO.[4] For example, dissolve 1 mg of this compound (MW ~501.9, check manufacturer's label) in approximately 2 mL of DMSO. Vortex thoroughly.

-

Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store at -20°C or -80°C for up to 6 months.[2][4] Avoid repeated freeze-thaw cycles.[4]

-

Working Solution (Freshly Prepared): On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in a suitable buffer or serum-free medium to the final desired working concentration (refer to Table 2).[4] For example, to make a 25 nM working solution from a 1 mM stock, a multi-step dilution is recommended for accuracy.[15]

Protocol for Fluorescence Microscopy

This protocol is designed for adherent cells in a multi-well plate or on coverslips, using this compound in non-quenching mode.

-

Cell Culture: Seed cells at an appropriate density on glass-bottom dishes or coverslips 24-48 hours before the experiment to achieve 50-70% confluency.[11]

-

Media Removal: Gently aspirate the culture medium from the cells.

-

Washing: Wash the cells once with a pre-warmed (37°C) buffer such as PBS or HBSS.[4][11]

-

This compound Loading: Add the freshly prepared this compound working solution (e.g., 20-50 nM in serum-free medium) to the cells.[4]

-

Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.[1][10][15]

-

Controls (Optional but Recommended):

-

Positive Control (Depolarization): Treat a separate sample of cells with a mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or FCCP. A typical concentration is 1-10 µM, added for the last 5-10 minutes of this compound incubation.[4][11][16] This will cause a rapid loss of this compound fluorescence from the mitochondria.

-

Negative Control: Include an untreated cell sample to establish baseline fluorescence.

-

-

Washing (Optional): To reduce background fluorescence, you can gently aspirate the this compound solution and wash the cells twice with pre-warmed imaging buffer.[4][15]

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image immediately using a fluorescence microscope (confocal is recommended for best resolution) with appropriate filters (e.g., TRITC/RFP filter set, Ex/Em ~548/574 nm).[2][4]

Protocol for Flow Cytometry

This protocol is for suspension cells or trypsinized adherent cells.

-

Cell Preparation: Harvest cells and adjust the density to approximately 1 x 10⁶ cells/mL in a suitable buffer or medium.[17]

-

Control Setup:

-

This compound Loading: Add this compound working solution to the experimental samples to achieve the desired final concentration (e.g., 20-100 nM).[4]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[4][17]

-

Efflux Pump Inhibition (Optional): For cell types with high expression of multidrug resistance pumps (like hematopoietic stem cells), co-incubation with an inhibitor like verapamil (B1683045) or cyclosporine-H may be necessary to prevent this compound extrusion.[11][19]

-

Washing (Optional): Washing is generally not required but can be performed by centrifuging the cells (e.g., 300 x g for 5 minutes) and resuspending them in fresh buffer to reduce background signal.[4][17]

-

Data Acquisition: Analyze the samples on a flow cytometer. This compound fluorescence is typically detected in the PE channel (using a 488 nm or 561 nm laser for excitation).[2][4][17]

Data Analysis and Interpretation

-

Microscopy: In non-quenching mode, healthy cells will exhibit bright, punctate fluorescence localized to the mitochondria. Upon treatment with a compound that induces mitochondrial dysfunction or apoptosis, the fluorescence intensity of the mitochondria will decrease.[2][5] For quantitative analysis, measure the mean fluorescence intensity within regions of interest (ROIs) drawn around mitochondria or whole cells.[20] Normalize the fluorescence of treated cells to that of untreated controls.

-

Flow Cytometry: Data is typically displayed as a histogram of fluorescence intensity. A healthy cell population will show a distinct peak with high this compound fluorescence. Treatment with a depolarizing agent (like the CCCP control) will cause a shift of this peak to the left, indicating lower fluorescence.[17] The geometric mean fluorescence intensity (gMFI) is used to quantify the overall ΔΨm of the population.

Signaling Pathways and Applications

This compound is a powerful tool for investigating cellular processes that involve changes in mitochondrial health. A key application is the study of apoptosis (programmed cell death).

-

Apoptosis and ΔΨm: In the intrinsic pathway of apoptosis, pro-apoptotic signals lead to the formation of pores in the outer mitochondrial membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), is often preceded by or coincident with the collapse of the mitochondrial membrane potential (ΔΨm). This depolarization is a critical, early event in the apoptotic cascade.[21]

-

Measurement: this compound can detect this apoptotic depolarization as a significant decrease in mitochondrial fluorescence, allowing researchers to identify cells in the early stages of apoptosis before other markers, like caspase activation or DNA fragmentation, are evident.[21][22]

// Nodes Stress [label="Apoptotic Stimulus\n(e.g., Drug, UV, Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BaxBak [label="Bax/Bak Activation", fillcolor="#FBBC05"]; MOMP [label="MOMP\n(Mitochondrial Outer\nMembrane Permeabilization)", fillcolor="#FBBC05"]; Depolarization [label="ΔΨm Collapse\n(Depolarization)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05"]; Apoptosome [label="Apoptosome Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; this compound [label="this compound Signal Decrease", shape=ellipse, style=dashed, color="#4285F4", fontcolor="#4285F4"];

// Edges Stress -> BaxBak; BaxBak -> MOMP; MOMP -> Depolarization; MOMP -> CytoC; Depolarization -> this compound [style=dashed, color="#4285F4"]; CytoC -> Apoptosome -> Caspase9 -> Caspase3 -> Apoptosis; } this compound detects the collapse of ΔΨm, an early event in the intrinsic apoptosis pathway.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Signal / No Staining | This compound concentration too low; Incubation time too short; Cells are unhealthy or dead. | Increase this compound concentration or incubation time. Ensure cells are viable and metabolically active before starting.[4] |

| High Background Fluorescence | This compound concentration too high; Incomplete removal of this compound solution. | Decrease this compound working concentration. Include wash steps after incubation.[4] Consider using a quencher for extracellular fluorescence.[1] |

| Signal Fades Quickly | Photobleaching. | Minimize exposure of stained cells to the excitation light. Image immediately after staining. Use an anti-fade mounting medium if applicable.[4] |

| Inconsistent Results | Inconsistent cell density; Variation in incubation times; this compound stock degradation. | Standardize cell seeding and experimental timing. Prepare fresh this compound working solution for each experiment and use aliquoted stock to avoid freeze-thaw cycles.[4] |

References

- 1. domainex.co.uk [domainex.co.uk]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetramethylrhodamine, methyl ester (this compound) (CAS 152842-32-5) | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. TMRE & this compound | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 8. benchchem.com [benchchem.com]

- 9. Spectrum [this compound (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sc.edu [sc.edu]

- 15. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. 122.114.14.118:8000 [122.114.14.118:8000]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. High temporal resolution fluorescence measurements of a mitochondrial dye for detection of early stage apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

TMRM: An In-Depth Technical Guide to Measuring Mitochondrial Membrane Potential

Core Principles, Experimental Protocols, and Data Interpretation for Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, lipophilic cationic fluorescent dye widely utilized in cell biology to assess mitochondrial membrane potential (ΔΨm). This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and guidance on data interpretation, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: A Quantitative Reporter of Mitochondrial Health

The functionality of this compound is intrinsically linked to the electrochemical gradient across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space. This process establishes a substantial negative charge within the mitochondrial matrix, typically ranging from -150 to -180 mV.[1] This negative potential serves as a powerful driving force for the accumulation of the positively charged this compound molecules.[1]

As a monovalent cation, this compound passively diffuses across the plasma membrane and subsequently concentrates in the mitochondrial matrix in a manner dictated by the Nernst equation.[2] The fluorescence intensity of this compound is directly proportional to the mitochondrial membrane potential.[3] In healthy cells with a high ΔΨm, this compound accumulates in the mitochondria, resulting in a bright red-orange fluorescence.[4] Conversely, a decrease in ΔΨm, often an early indicator of apoptosis or mitochondrial dysfunction, leads to the redistribution of the dye into the cytosol, causing a discernible decrease in mitochondrial fluorescence intensity.[3][5]

This compound can be utilized in two distinct modes:

-

Non-quenching mode (5-25 nM): At these low concentrations, the fluorescence intensity of this compound is directly correlated with the mitochondrial membrane potential.[1][2] A decrease in fluorescence signifies depolarization.

-

Quenching mode (>50-100 nM): At higher concentrations, this compound aggregates within the mitochondria, leading to self-quenching of its fluorescence.[1][2] A rapid depolarization event will cause the dye to leak into the cytoplasm, resulting in a transient increase in fluorescence as the dye de-quenches.[1]

Quantitative Data Presentation

For accurate and reproducible experimental design, a clear understanding of this compound's properties and recommended usage parameters is crucial. The following tables summarize key quantitative data for this compound.

| Parameter | Value | Notes |

| Excitation Maximum | ~548 nm | Detectable with RFP/TRITC filter sets.[4] |

| Emission Maximum | ~574 nm | [4] |

| Solvent | DMSO (anhydrous) | DMSO facilitates the entry of organic molecules into tissues.[6] |

| Stock Concentration | 1-10 mM | A common stock concentration is 1 mM or 10 mM.[6] |

| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles and protect from light.[6] |

| Stability | Up to 6 months at -20°C to -30°C.[6] | For optimal performance, use within one month.[6] |

| Application | Recommended Working Concentration | Incubation Time | Incubation Temperature |

| Fluorescence Microscopy | 20-200 nM[6] | 15-45 minutes | 37°C[6] |

| Flow Cytometry | 20-400 nM | 15-30 minutes | 37°C |

| Non-Quenching Mode | 5-25 nM[1][2] | To directly correlate this compound fluorescence intensity with ΔΨm. A decrease in fluorescence indicates depolarization.[1] | 37°C |

| Quenching Mode | >50 - 100 nM[1] | To detect rapid changes in ΔΨm. Depolarization leads to a transient increase in fluorescence as the dye de-quenches.[1] | 37°C |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

This compound Stock Solution (1 mM): this compound is typically supplied as a lyophilized powder.[4] To prepare a 1 mM stock solution, dissolve 1 mg of this compound (MW ~501.9 g/mol ) in approximately 2 mL of anhydrous DMSO.[6] Vortex thoroughly to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light.[6] Store the aliquots at -20°C or -80°C.[6]

-

This compound Working Solution: The this compound working solution should be prepared fresh for each experiment by diluting the stock solution in a serum-free medium or a suitable imaging buffer like PBS.[6] For example, to prepare a 100 nM working solution from a 1 mM stock, perform a 1:10,000 dilution.

Protocol 1: Assessment of Mitochondrial Membrane Potential by Fluorescence Microscopy

-

Cell Seeding: Culture adherent cells on sterile coverslips or in multi-well plates suitable for imaging.

-

Cell Preparation: Remove the culture medium and wash the cells once with pre-warmed PBS.[6]

-

This compound Staining: Add the freshly prepared this compound working solution (e.g., 20-200 nM in serum-free medium) to the cells.[6]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[6]

-

Positive Control (Optional): To induce mitochondrial depolarization, treat a separate sample of cells with an uncoupling agent like 5-10 µM FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) for 10-30 minutes prior to or during this compound staining.[6]

-

Wash: Aspirate the this compound working solution and wash the cells twice with pre-warmed PBS or a suitable imaging buffer.[6]

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission ~548/573 nm).[6]

Protocol 2: Assessment of Mitochondrial Membrane Potential by Flow Cytometry

-

Cell Preparation: For suspension cells, harvest and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[6] For adherent cells, detach them using a gentle dissociation reagent.

-

This compound Staining: Resuspend the cell pellet in the this compound working solution to achieve the desired final concentration (e.g., 20-400 nM).[6]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[6]

-

Positive Control (Optional): Add FCCP to a final concentration of 5-10 µM during the last 10-15 minutes of incubation to induce depolarization.[6]

-

Wash (Optional): The cells can be washed once with PBS to reduce background fluorescence.[6] Centrifuge the cells and resuspend them in fresh PBS.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm or 561 nm) and emission filters (e.g., PE channel).[7]

Mandatory Visualizations

Visualizing the underlying mechanisms and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's action and its application in experimental settings.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TMRM for Microscopy-Based Assessment of Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for using Tetramethylrhodamine, Methyl Ester (TMRM) to measure mitochondrial membrane potential (ΔΨm) in microscopy. This compound is a lipophilic, cationic fluorescent dye that serves as a dynamic and quantitative indicator of mitochondrial health.

Core Principles of this compound Action

In healthy, respiring cells, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a substantial negative charge within the mitochondrial matrix (typically -150 to -180 mV). As a positively charged molecule, this compound passively crosses the cell membrane and accumulates in the negatively charged mitochondria. The degree of this compound accumulation is directly proportional to the mitochondrial membrane potential. Consequently, healthy mitochondria with a high ΔΨm will exhibit bright red-orange fluorescence, while depolarized or unhealthy mitochondria will show a diminished signal.

Quantitative Data for this compound

For accurate and reproducible experimental design, a clear understanding of this compound's properties is crucial. The following table summarizes key quantitative data for this compound.

| Parameter | Value | References |

| Excitation Maximum (λex) | 548 - 552 nm | [1][2] |

| Emission Maximum (λem) | 573 - 574 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ≥95,000 L·mol⁻¹·cm⁻¹; ~109,000-115,000 L·mol⁻¹·cm⁻¹ | [1][3] |

| Quantum Yield (Φ) | Not readily available in cited literature | |

| Recommended Filter Set | TRITC / RFP | [1] |

This compound Signaling Pathway and Mechanism of Action

The following diagram illustrates the fundamental mechanism of this compound as an indicator of mitochondrial membrane potential.

Caption: this compound passively enters the cell and accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential (ΔΨm).

Experimental Protocols

Below are detailed protocols for using this compound in fluorescence microscopy, covering both non-quenching and quenching modes of analysis.

Materials

-

Tetramethylrhodamine, Methyl Ester (this compound) powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Live cells for staining

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)

Stock Solution Preparation

-

Prepare a 10 mM stock solution of this compound by dissolving 25 mg of this compound powder in 5 mL of anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Working Solution Preparation

The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration.

-

Non-Quenching Mode (for direct correlation of fluorescence intensity with ΔΨm): Typical concentrations range from 20 nM to 250 nM.

-

To prepare a 100 nM working solution, add 1 µL of the 10 mM stock solution to 100 mL of complete cell culture medium.

-

-

Quenching Mode (for detecting rapid changes in ΔΨm): Higher concentrations are used, typically in the range of 50 nM to 1 µM. Depolarization leads to a transient increase in fluorescence as the dye de-quenches.

Staining Protocol

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates).

-

Remove the culture medium from the cells.

-

Add the freshly prepared this compound working solution to the cells.

-

Incubate the cells for 30-45 minutes at 37°C, protected from light.

-

Optional: For increased sensitivity, gently wash the cells three times with pre-warmed PBS or another suitable buffer.

-

Replace the washing buffer with fresh, pre-warmed imaging medium (without this compound) for imaging.

Imaging and Analysis

-

Image the stained cells using a fluorescence microscope equipped with a TRITC or RFP filter set.

-

For time-lapse imaging of dynamic changes in ΔΨm, maintain the cells at 37°C and acquire images at desired intervals.

-

Quantify the fluorescence intensity of individual mitochondria or mitochondrial regions of interest using appropriate image analysis software. A decrease in fluorescence intensity in non-quenching mode indicates mitochondrial depolarization.

Experimental Workflow for this compound Microscopy

The following diagram outlines a typical workflow for a this compound-based microscopy experiment.

Caption: A generalized workflow for assessing mitochondrial membrane potential using this compound staining and fluorescence microscopy.

Conclusion

This compound is a powerful tool for the qualitative and quantitative assessment of mitochondrial membrane potential in live cells. By understanding its mechanism of action and following standardized protocols, researchers can obtain reliable and reproducible data on mitochondrial health and function, which is critical in various fields, including cell biology, neuroscience, and drug discovery.

References

An In-depth Technical Guide to the Core Chemical Properties of TMRM Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Tetramethylrhodamine, methyl ester (TMRM), a widely used fluorescent dye for the assessment of mitochondrial membrane potential (ΔΨm).

Core Chemical and Physical Properties

This compound is a cell-permeant, cationic, red-orange fluorescent dye.[1] Its positively charged structure allows it to accumulate in the negatively charged mitochondrial matrix of healthy, respiring cells.[2] This accumulation is driven by the mitochondrial membrane potential, making this compound a sensitive indicator of mitochondrial health.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₂₅ClN₂O₃ | [2] |

| Molecular Weight | 436.93 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO and Ethanol | [2] |

| Purity | >95% | [2] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~548 - 552 nm | [2][3] |

| Emission Maximum (λem) | ~573 - 574 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 115,000 cm⁻¹M⁻¹ (in MeOH) | [4] |

| Quantum Yield (Φ) | Not readily available in searched resources. | [5] |

Mechanism of Action: A Nernstian Distribution

The functionality of this compound as a mitochondrial membrane potential probe is based on the Nernst equation.[6] As a lipophilic cation, this compound passively crosses the cell membrane and accumulates in the mitochondrial matrix in a manner directly proportional to the magnitude of the mitochondrial membrane potential.[7]

In healthy cells with a high mitochondrial membrane potential (typically -150 to -180 mV), this compound accumulates to a high concentration within the mitochondria, resulting in a bright fluorescent signal.[3] Conversely, in cells with depolarized mitochondria, the driving force for this compound accumulation is reduced, leading to a decrease in its concentration within the mitochondria and a corresponding dimmer fluorescent signal.[3]

Experimental Considerations: Quenching vs. Non-Quenching Modes

This compound can be utilized in two distinct modes for measuring mitochondrial membrane potential: non-quenching and quenching mode.

-

Non-Quenching Mode: At low concentrations (typically in the low nanomolar range), the fluorescence intensity of this compound is directly proportional to its concentration within the mitochondria. A decrease in mitochondrial membrane potential leads to a decrease in this compound accumulation and a corresponding decrease in fluorescence.[7]

-

Quenching Mode: At higher concentrations, this compound can accumulate to a point where it self-quenches its fluorescence. In this mode, a depolarization of the mitochondrial membrane causes a transient increase in fluorescence as the dye is released from the quenched environment of the mitochondrial matrix into the cytosol.[7]

Experimental Protocols

The optimal staining protocol for this compound can vary depending on the cell type and experimental application. Below are general protocols for fluorescence microscopy and flow cytometry.

Table 3: General Protocol for this compound Staining in Adherent Cells for Fluorescence Microscopy

| Step | Procedure | Notes |

| 1. Cell Culture | Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. | Ensure cells are healthy and in the logarithmic growth phase. |

| 2. Prepare Staining Solution | Prepare a working solution of this compound in a suitable buffer (e.g., serum-free medium or HBSS) to the desired final concentration (typically 20-200 nM). | The optimal concentration should be determined empirically for each cell type. |

| 3. Cell Staining | Remove the culture medium and wash the cells once with pre-warmed buffer. Add the this compound staining solution to the cells. | |

| 4. Incubation | Incubate the cells for 15-30 minutes at 37°C, protected from light. | |

| 5. Washing | Aspirate the staining solution and wash the cells twice with pre-warmed buffer. | This step helps to reduce background fluorescence. |

| 6. Imaging | Image the cells immediately using a fluorescence microscope equipped with appropriate filters (e.g., TRITC/Rhodamine filter set). | Minimize phototoxicity and photobleaching by using the lowest possible laser power and exposure time. |

Table 4: General Protocol for this compound Staining in Suspension Cells for Flow Cytometry

| Step | Procedure | Notes |

| 1. Cell Preparation | Harvest suspension cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable buffer. | |

| 2. Prepare Staining Solution | Prepare a working solution of this compound in a suitable buffer to the desired final concentration (typically 20-200 nM). | |

| 3. Cell Staining | Add the this compound staining solution to the cell suspension. | |

| 4. Incubation | Incubate the cells for 15-30 minutes at 37°C, protected from light. | |

| 5. Analysis | Analyze the cells directly on a flow cytometer without washing. | Use appropriate laser and emission filters for detection (e.g., PE channel). |

Controls and Interpretation

For accurate interpretation of this compound data, it is crucial to include appropriate controls. A common positive control is the use of a mitochondrial uncoupler, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), which dissipates the mitochondrial membrane potential and leads to a rapid decrease in this compound fluorescence (in non-quenching mode). Comparing the fluorescence of treated cells to that of untreated and FCCP-treated cells allows for a more robust assessment of changes in mitochondrial membrane potential.

References

- 1. Tetramethylrhodamine, methyl ester (this compound) (CAS 152842-32-5) | Abcam [abcam.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 4. This compound | Benchchem [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

A Technical Guide to the Nernstian Distribution of TMRM for Mitochondrial Membrane Potential Assessment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye widely used for assessing mitochondrial membrane potential (ΔΨm). It covers the core mechanism of action, detailed experimental protocols, data interpretation, and applications in research and drug discovery.

Core Principle: The Nernstian Distribution of this compound

Tetramethylrhodamine, methyl ester (this compound) is a cell-permeant, lipophilic, and cationic fluorescent dye that serves as a quantitative reporter of mitochondrial membrane potential (ΔΨm).[1][2] The mechanism of this compound is fundamentally based on its electrochemical-driven accumulation within the mitochondria, which can be described by the Nernst equation.[2][3]

In healthy, metabolically active cells, the electron transport chain (ETC) actively pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This action creates a robust electrochemical gradient, rendering the mitochondrial matrix significantly negative, with a typical potential of -150 to -180 mV relative to the cytoplasm.[2][3]

As a positively charged molecule, this compound passively diffuses across the cell membrane and is electrophoretically driven into the negatively charged mitochondrial matrix.[2] The dye accumulates in the mitochondria until an electrochemical equilibrium is reached.[4] The Nernst equation describes this equilibrium, relating the membrane potential (ΔΨm) to the ratio of the this compound concentration inside ([this compound]in) versus outside ([this compound]out) the mitochondria:

ΔΨm ≈ -60mV * log10([this compound]in / [this compound]out)

According to this principle, a higher, more negative ΔΨm results in a greater accumulation of this compound inside the mitochondria, leading to a stronger fluorescent signal.[2] Conversely, a decrease in ΔΨm, which is a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to the redistribution of this compound from the mitochondria into the cytoplasm, resulting in a diminished mitochondrial fluorescence signal.[1][5] This property allows for the dynamic measurement of mitochondrial health and cellular viability.[6]

The relationship between this compound fluorescence and ΔΨm can be utilized in two distinct modes:

-

Non-quenching Mode: At low nanomolar concentrations (e.g., 5-25 nM), the fluorescence intensity of this compound is directly proportional to its concentration within the mitochondria.[1][2] In this mode, a decrease in ΔΨm and subsequent release of this compound results in a decrease in mitochondrial fluorescence. This mode is ideal for quantitative measurements of ΔΨm.[7]

-

Quenching Mode: At higher concentrations (e.g., >50-100 nM), this compound can form aggregates within the mitochondrial matrix, leading to self-quenching of its fluorescence.[1][2] If a sudden depolarization event occurs, the dye is rapidly released into the cytoplasm, causing it to de-quench and produce a transient increase in fluorescence.[8] This mode is particularly useful for detecting rapid changes in ΔΨm.[2]

It is important to note that the plasma membrane also has a membrane potential (ΔΨp), typically around -60 mV, which can influence the cytoplasmic concentration of this compound.[4] For highly precise measurements of ΔΨm, it is possible to account for ΔΨp by using additional dyes and more complex analytical models.[9]

Quantitative Data Summary

For reproducible and accurate experimental design, understanding the quantitative properties of this compound is crucial.

| Property | Value | Notes |

| Molecular Weight | ~501.9 g/mol | [5] |

| Peak Excitation | 548 nm | [2][10] |

| Peak Emission | 573-574 nm | [2][10] |

| Recommended Laser | 561 nm | [2] |

| Recommended Filter | TRITC/RFP filter sets | [6] |

| Parameter | Value | Notes |

| Solvent | DMSO (anhydrous) | [5] |

| Stock Concentration | 1-10 mM | A common concentration is 1 mM.[5] |

| Storage Temperature | -20°C or -80°C | Aliquot to prevent freeze-thaw cycles and protect from light.[5] |

| Stability | Up to 6 months at -20°C | [5] |

| Application | Working Concentration | Incubation Time | Incubation Temperature |

| Fluorescence Microscopy | 20-200 nM | 15-45 minutes | 37°C |

| Flow Cytometry | 20-400 nM | 15-30 minutes | 37°C |

Data compiled from multiple sources.[2][5][11]

Experimental Protocols

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound powder (MW ~501.9 g/mol ) in approximately 2 mL of anhydrous DMSO.[5] Vortex thoroughly to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to protect from light. Store aliquots at -20°C or -80°C for up to 6 months.[5]

-

This compound Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Prepare a fresh working solution by diluting the stock in a serum-free medium or appropriate buffer (e.g., PBS) to the desired final concentration (refer to the table above).[5]

-

Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates.

-

Washing: Gently remove the culture medium and wash the cells once with pre-warmed PBS or a suitable imaging buffer.[5]

-

Dye Loading: Add the freshly prepared this compound working solution (e.g., 20-200 nM in serum-free medium) to the cells.[5]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[5]

-

Positive Control (Optional): To confirm that this compound staining is responsive to ΔΨm, treat a separate sample of cells with a mitochondrial uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) at a final concentration of 5-10 µM for 10-15 minutes before imaging.[5][12] This will cause mitochondrial depolarization and a loss of this compound signal.

-

Washing: Aspirate the this compound working solution and wash the cells twice with pre-warmed PBS or imaging buffer to reduce background fluorescence.[5]

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells and image immediately using a fluorescence microscope equipped with appropriate filters (e.g., TRITC/RFP channel).[5][6]

-

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes) or detach adherent cells using a gentle method. Resuspend the cells in a suitable buffer.

-

Dye Loading: Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 20-400 nM).[5]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[5]

-

Positive Control (Optional): Add FCCP (5-10 µM final concentration) to a control sample during the last 10-15 minutes of incubation to induce depolarization.[5]

-

Washing (Optional): To reduce background, cells can be washed once with PBS. Centrifuge the cells and resuspend them in fresh PBS.[5]

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm or 561 nm) and emission filters (e.g., PE channel, ~570 nm).[5][6]

-

Efflux Pump Inhibition (Optional): In some cell types, particularly stem cells, efflux pumps can actively remove this compound, leading to inaccurate measurements.[13] The use of an efflux pump inhibitor, such as Verapamil, can improve the accuracy of ΔΨm assessment.[13]

Mandatory Visualizations

Caption: Nernstian distribution of this compound into the mitochondrial matrix.

Caption: A generalized workflow for this compound staining and analysis.

Caption: this compound detects ΔΨm loss in the intrinsic apoptosis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. This compound Assay Kit (Mitochondrial Membrane Potential) (ab228569) | Abcam [abcam.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TMRM Staining in Live Cell Imaging

Introduction

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye widely utilized for the quantitative assessment of mitochondrial membrane potential (ΔΨm). As a key indicator of cellular health and mitochondrial function, ΔΨm is a critical parameter in a vast array of research areas, including apoptosis, drug discovery, and neurodegenerative disease. This compound accumulates in the mitochondria of healthy cells in a manner dependent on the negative mitochondrial membrane potential.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound for live cell imaging of mitochondrial membrane potential.

Mechanism of Action

In healthy, respiring cells, the electron transport chain pumps protons out of the mitochondrial matrix, creating a substantial negative electrochemical gradient across the inner mitochondrial membrane, typically ranging from -150 to -180 mV.[1] this compound, being a lipophilic cation, passively crosses the plasma membrane and is electrophoretically driven into the negatively charged mitochondrial matrix.[1][3] The extent of its accumulation is directly proportional to the magnitude of the ΔΨm.[4] Consequently, healthy cells with polarized mitochondria will exhibit bright mitochondrial fluorescence.[2] Conversely, a decrease in ΔΨm, a hallmark of mitochondrial dysfunction, leads to a reduction in this compound accumulation and a corresponding decrease in fluorescence intensity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound staining and imaging.

Table 1: this compound Dye Properties and Recommended Concentrations

| Property | Value | Reference(s) |

| Excitation Maximum | ~548 nm | [5][6] |

| Emission Maximum | ~574 nm | [5][6] |

| Operating Mode | Recommended Concentration | Reference(s) |

| Non-Quenching Mode | 5 - 50 nM | [4][7][8] |

| Quenching Mode | >50 - 200 nM | [8][9] |

Table 2: Common Controls for this compound Experiments

| Control | Purpose | Typical Reagent and Concentration | Reference(s) |

| Positive Control (Depolarization) | To confirm that this compound fluorescence is sensitive to changes in ΔΨm. | FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 1-20 µM. | [10][11] |

| Negative Control | To measure background fluorescence. | Unstained cells. | [6] |

| Efflux Pump Inhibitor | To prevent the active removal of this compound from the cell, which can lead to an underestimation of ΔΨm. | Verapamil (B1683045) or Cyclosporin (B1163) H. | [12] |

Experimental Protocols

Materials Required

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes or plates).

-

Complete cell culture medium.

-

Tetramethylrhodamine, methyl ester (this compound).[9]

-

Dimethyl sulfoxide (B87167) (DMSO).[2]

-

Phosphate-buffered saline (PBS) or other suitable saline-based buffer.[9]

-

Fluorescence microscope with a TRITC/RFP filter set.[2]

-

Optional: FCCP for positive control.[10]

-

Optional: Efflux pump inhibitors (e.g., Verapamil).[12]